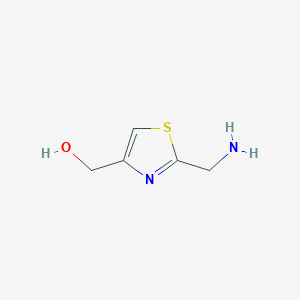

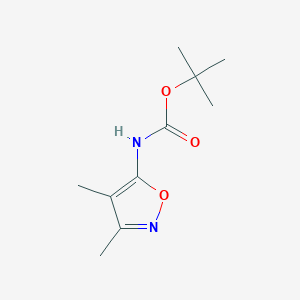

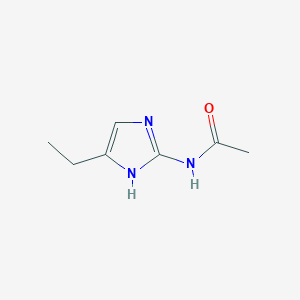

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine is a compound that belongs to a class of chemicals involving tetrazole and pyridine derivatives. These compounds are of interest due to their varied applications in chemistry and potential biological activities.

Synthesis Analysis

The synthesis of related tetrazole-pyridine compounds involves cycloaddition methods and other chemical reactions. For instance, Bhandari et al. (2000) synthesized pyridine-substituted triorganostannyltetrazoles using R3SnN3 and n-cyanopyridine in a cycloaddition method (Bhandari, Frost, Hague, Mahon, & Molloy, 2000).

Molecular Structure Analysis

The molecular structure of tetrazole-pyridine compounds can be studied using various spectroscopic methods. Ershov et al. (2023) confirmed the structure of a similar compound, 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, through NMR, IR, UV–Vis spectroscopy, and X-ray diffraction analysis (Ershov et al., 2023).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming complex structures. For example, compounds with pyridin-2-yl tetrazole form two-dimensional networks through hydrogen bonding as described by Rizk, Kilner, and Halcrow (2005) (Rizk, Kilner, & Halcrow, 2005).

Physical Properties Analysis

The physical properties of these compounds, including their crystal structures and supramolecular interactions, are significant. Zhu et al. (2014) synthesized mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine and analyzed their 3D supramolecular networks through hydrogen bonds and weak molecular interactions (Zhu, Xing, Yang, & Li, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be inferred from related studies. Moustafa et al. (2020) developed an efficient synthesis method for N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamine derivatives, demonstrating the reactive nature of similar compounds (Moustafa et al., 2020).

科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of derivatives of 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine have been a subject of interest due to their potential applications in materials science and coordination chemistry. For instance, Ershov et al. (2023) demonstrated the synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine through a Chan–Evans–Lam coupling reaction, highlighting the compound's structural and spectroscopic properties using a variety of techniques (Ershov et al., 2023). This showcases the compound's relevance in synthesizing complex molecules and understanding their structural characteristics.

Coordination Chemistry and Metal Complexes

The coordination chemistry involving pyridyl–tetrazole ligands has been extensively studied, with applications ranging from DNA binding to the development of new materials with unique properties. For example, Reddy et al. (2016) investigated copper complexes of pyridyl–tetrazole ligands, revealing their DNA-binding and antioxidant properties, thus indicating potential biomedical applications (Reddy et al., 2016). Similarly, Bond et al. (2012) explored the coordination reactions of isomeric pyridyl-tetrazole ligands with metals such as copper, cobalt, and iron, producing strongly colored solids that could have implications for the development of novel optical materials (Bond et al., 2012).

Photochemical and Photophysical Properties

The photophysical properties of tetrazolylpyridines and their derivatives have been studied to understand their potential applications in photovoltaic devices and light-emitting materials. Stagni et al. (2008) reported on the synthesis and characterization of iridium complexes with tetrazolate chelate ligands, showing a wide range of redox and emission properties, which could be leveraged in the design of organic light-emitting diodes (OLEDs) and other photonic devices (Stagni et al., 2008).

Supramolecular Chemistry

The role of 2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine and its derivatives in the formation of supramolecular structures has also been explored. Bhandari et al. (2000) synthesized pyridine-substituted triorganostannyltetrazoles, examining their crystal structures to understand the three-dimensional arrays held together by hydrogen bonds, which highlights the significance of these compounds in constructing complex molecular architectures (Bhandari et al., 2000).

作用機序

Mode of Action

It’s worth noting that compounds with similar structures have been shown to disrupt the dynamic balance of cellular redox states, effectively tilting the balance towards oxidative stress . This is achieved by the compound beginning to decompose within resistant cells, a process triggered by the continuous consumption of cellular glutathione (GSH) .

Biochemical Pathways

The compound disrupts the dynamic balance of cellular redox states, leading to an increase in reactive oxygen species (ROS) within the cell . This is achieved through the synergistic action of two structural elements released during the decomposition of the compound: a catechol ligand and a reductive copper ion (Cu+) . These two elements amplify the production of ROS within the cell through autoxidation and a Fenton-like reaction that depletes GSH .

Result of Action

The compound shows selective and effective cytotoxicity against various resistant cancer cells by significantly increasing cellular oxidative stress . Importantly, it can effectively inhibit the growth of resistant tumors in vivo, doubling the survival time of tumor-bearing mice .

特性

IUPAC Name |

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N5/c8-7(9,10)4-1-2-5(11-3-4)6-12-14-15-13-6/h1-3H,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMGCUMMBHFKRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380657 |

Source

|

| Record name | 2-(2H-Tetrazol-5-yl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-tetrazol-5-yl)-5-(trifluoromethyl)pyridine | |

CAS RN |

175334-70-0 |

Source

|

| Record name | 2-(2H-Tetrazol-5-yl)-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)

![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)

![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)

![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)